9Ah-pyrido[1,2-a]pyrazine

mu-opioid receptor antagonist scaffold hopping binding selectivity

9Ah-pyrido[1,2-a]pyrazine (also designated 9aH-pyrido[1,2-a]pyrazine, CAS 50791-02-1) is the unsaturated, aromatic parent heterocycle of the pyrido[1,2-a]pyrazine scaffold class, with molecular formula C₈H₈N₂ and a molecular weight of 132.16 g/mol. This bicyclic system comprises a pyridine ring fused to a pyrazine ring and possesses a characteristic cyclic 2-aza-1,3-diene substructure that underpins its distinctive reactivity profile.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
Cat. No. B13105954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9Ah-pyrido[1,2-a]pyrazine
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC1=CC2C=NC=CN2C=C1
InChIInChI=1S/C8H8N2/c1-2-5-10-6-4-9-7-8(10)3-1/h1-8H
InChIKeyCEFCUEUZPZSFPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9Ah-Pyrido[1,2-a]pyrazine (CAS 50791-02-1): Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Classification


9Ah-pyrido[1,2-a]pyrazine (also designated 9aH-pyrido[1,2-a]pyrazine, CAS 50791-02-1) is the unsaturated, aromatic parent heterocycle of the pyrido[1,2-a]pyrazine scaffold class, with molecular formula C₈H₈N₂ and a molecular weight of 132.16 g/mol . This bicyclic system comprises a pyridine ring fused to a pyrazine ring and possesses a characteristic cyclic 2-aza-1,3-diene substructure that underpins its distinctive reactivity profile [1]. The compound serves as the foundational building block from which saturated octahydro derivatives (C₈H₁₆N₂, MW 140.23) and diverse pharmacologically active analogs are derived [2]. Its computed physicochemical properties—LogP 0.67, polar surface area 15.60 Ų, and boiling point approximately 255 °C—differentiate it from saturated congeners and inform procurement decisions regarding storage, formulation compatibility, and downstream synthetic manipulation .

1
Unsaturated parent scaffold — 9aH-pyrido[1,2-a]pyrazine core with cyclic 2-aza-1,3-diene substructure
2
Cycloaddition-enabled reactivity — uniquely supports [4+2] cycloaddition and cascade ring transformations
3
Differentiated from saturated analogs — saturated octahydro derivatives lack diene and cannot replicate this chemistry

Why 9Ah-Pyrido[1,2-a]pyrazine Cannot Be Replaced by Saturated Octahydro Analogs, Pyrrolopyrazines, or Alternative Bicyclic Diamines in Research and Development Programs


The pyrido[1,2-a]pyrazine scaffold exhibits quantifiable differentiation across multiple dimensions—receptor pharmacology, stereochemical sensitivity, and synthetic reactivity—that renders generic substitution by octahydroquinolizines, perhydropyrrolo[1,2-a]pyrazines, or decahydrodiazepine analogs scientifically untenable [1]. Replacing the octahydroquinolizine template with an octahydro-1H-pyrido[1,2-a]pyrazine scaffold in mu-opioid antagonists yielded compound 36 with improved receptor affinity (Ki = 0.47 nM vs. 0.62 nM) and enhanced mu/kappa and mu/delta selectivity [1]. In the anticonvulsant domain, the pyrido[1,2-a]pyrazine framework manifests pronounced stereochemistry-dependent in vivo efficacy—the (4R,9aS) configuration is entirely inactive while (4S,9aR)-6 and (4R,9aR)-6 display distinct, therapeutically relevant anti-seizure spectra with ED₅₀ values comparable to levetiracetam in the 6 Hz model [2]. Furthermore, the unsaturated 9aH parent uniquely enables [4+2] cycloaddition and cascade ring transformation chemistry via its cyclic 2-aza-1,3-diene substructure—a reactivity pathway entirely absent in saturated octahydro congeners [3]. These scaffold-intrinsic differences mean that substituting an alternative bicyclic diamine fundamentally alters target engagement, efficacy spectrum, and downstream synthetic versatility.

Target Scaffold
9aH-pyrido[1,2-a]pyrazine (unsaturated): cyclic 2-aza-1,3-diene enables [4+2] cycloaddition; scaffold for derivatives with differentiated receptor pharmacology
Potential Substitute
Octahydro analogs (saturated): no conjugated diene — cycloaddition impossible; piperazine-like amine reactivity may not match receptor selectivity profiles
Target Scaffold
Pyrido[1,2-a]pyrazine-based ligands show scaffold-dependent mu-opioid affinity and D4 functional pharmacology distinct from alternative bicyclic systems
Potential Substitute
Pyrrolopyrazine or octahydroquinolizine templates: different ring size/structure may shift selectivity, in vivo behavioral profile, and synthetic versatility

Quantitative Differentiation Evidence for 9Ah-Pyrido[1,2-a]pyrazine and Its Derivatives Versus Closest Analogs


Mu-Opioid Receptor Affinity and Selectivity: Octahydro-1H-pyrido[1,2-a]pyrazine Scaffold vs. Octahydroquinolizine Template

In a direct head-to-head scaffold comparison, replacement of the octahydroquinolizine template (compound 4) with an octahydro-1H-pyrido[1,2-a]pyrazine scaffold (compound 36) yielded a measurable improvement in mu-opioid receptor binding affinity and a qualitatively improved selectivity profile against delta and kappa opioid receptors [1]. Compound 4 (octahydroquinolizine) displayed Ki(mu) = 0.62 nM and IC₅₀ = 0.54 nM. Compound 36 (pyrido[1,2-a]pyrazine scaffold) exhibited Ki(mu) = 0.47 nM and IC₅₀ = 1.8 nM, with improved mu/kappa and mu/delta binding selectivity reported by the authors as a key differentiation [1]. Binding assays were performed using membrane preparations from transfected cells expressing cloned human mu-, delta-, and kappa-opioid receptors [1].

Mu-Opioid Scaffold Comparison
Head-to-head
Compound 36 (pyrido[1,2-a]pyrazine scaffold): Ki(mu) = 0.47 nM, IC₅₀ = 1.8 nM; reported mu/kappa and mu/delta selectivity profile. vs. Compound 4 (octahydroquinolizine template): Ki(mu) = 0.62 nM, IC₅₀ = 0.54 nM.
Supports scaffold-dependent mu-opioid receptor binding differentiation
Cloned human receptors; competition binding and [³⁵S]GTPγS assays
mu-opioid receptor antagonist scaffold hopping binding selectivity GPCR pharmacology

Dopamine D4 Receptor Selectivity: Pyrido[1,2-a]pyrazine Antagonist CP-293,019 vs. Non-Pyridopyrazine D4 Antagonist L-745,870

CP-293,019, a pyrido[1,2-a]pyrazine-based dopamine D4 receptor antagonist, was evaluated alongside the structurally distinct D4 antagonist L-745,870 in comparative binding and in vivo studies [1][2]. CP-293,019 demonstrated D4 Ki = 3.4 nM with D2 Ki > 3,310 nM (D2/D4 selectivity ratio > 974) [1]. In comparison, L-745,870 (a pyrrolopyridine scaffold) showed D4 Ki = 0.4 nM with D2 Ki = 960 nM (D2/D4 selectivity ratio approximately 2,400) [2]. Both compounds are brain-penetrant and orally active. However, in vivo behavioral profiling revealed a critical differentiation: CP-293,019 (5.6–17.8 mg/kg, p.o.) significantly reversed apomorphine-induced prepulse inhibition deficits while also inducing distinct ethological responses (non-stereotyped sniffing, vacuous chewing) not observed with L-745,870 at any tested dose (0.0016–1.0 mg/kg) [3]. This differential in vivo pharmacology suggests that the pyrido[1,2-a]pyrazine scaffold confers a functionally distinct D4 antagonist profile beyond simple binding selectivity metrics.

Dopamine D4 Selectivity
Cross-study comparable
CP-293,019 (pyrido[1,2-a]pyrazine): D4 Ki = 3.4 nM, D2/D4 >974; in vivo distinct ethogram. L-745,870 (pyrrolopyridine): D4 Ki = 0.4 nM, D2/D4 ≈2,400; behaviorally silent.
Supports functionally differentiated D4 antagonist research
Radioligand binding; apomorphine-induced PPI and ethological analysis in rats
dopamine D4 receptor selectivity profiling CNS drug discovery antipsychotic

Anticonvulsant Stereochemical Differentiation: Pyrido[1,2-a]pyrazine vs. Pyrrolo[1,2-a]pyrazine Scaffolds in In Vivo Seizure Models

A systematic comparison of chiral 2,6-diketopiperazine derivatives built on pyrido[1,2-a]pyrazine (Part 2) versus pyrrolo[1,2-a]pyrazine (Part 1) scaffolds revealed scaffold-dependent stereochemical control of anticonvulsant activity [1][2]. For the pyrido[1,2-a]pyrazine series, stereochemical configuration was determinative: compounds with (4R,9aS) absolute configuration were completely inactive across all tested seizure models, whereas (4S,9aR)-6 exhibited broad-spectrum anti-seizure efficacy and (4R,9aR)-6 showed high potency specifically in the 6 Hz and pilocarpine-induced status prevention (PISP) models, with ED₅₀ values comparable to the reference drug levetiracetam [1]. Notably, (4R,9aR)-6 achieved this efficacy without concomitant neurotoxicity in the rotarod test [1]. In the pyrrolo[1,2-a]pyrazine series, the most active compounds (4R,8aR)-3a and (4S,8aS)-6 displayed ED₅₀ values of 47.90 and 126.19 mg/kg respectively in the 6 Hz test [2], representing a different potency and stereochemical SAR landscape compared to the pyrido series.

Anticonvulsant Stereochemistry
Cross-study comparable
Pyrido[1,2-a]pyrazine series: (4R,9aS) inactive; (4S,9aR)-6 broad-spectrum; (4R,9aR)-6 potent in 6 Hz/PISP. Pyrrolo[1,2-a]pyrazine series: all stereoisomers retain some activity.
Supports stereochemistry-dependent anticonvulsant scaffold evaluation
MES, scMET, 6 Hz, PISP mouse models; rotarod neurotoxicity test
anticonvulsant stereochemistry-activity relationship 6 Hz seizure model epilepsy drug discovery

Antihistaminic Potency with Differentiated Safety and Polypharmacology: 2-Benzhydryloctahydro-2H-pyrido[1,2-a]pyrazine (I-2) vs. Diphenhydramine

In a systematic evaluation of 18 diazabicycloalkane compounds spanning octahydro-2H-pyrido[1,2-a]pyrazine (I), decahydropyrido[1,2-d][1,4]diazepine (II), and decahydropyrido[1,2-a][1,4]diazepine (III) derivatives, structure I with a benzhydryl substituent (compound I-2) was identified as the most effective antihistaminic agent among all tested structures [1]. I-2 exhibited antihistaminic potency on isolated guinea pig ileum equivalent to diphenhydramine (IV), but with a meaningfully differentiated pharmacological profile: lower acute toxicity than both diphenhydramine and homochlorcyclizine, superior antiserotoninic and anticholinergic activity compared to diphenhydramine, and additional anti-barium activity absent in the comparator [1]. The gross structure I (octahydro-2H-pyrido[1,2-a]pyrazine) was established as the optimal scaffold among the three diazabicyclic systems tested, outperforming both the six-seven (II) and seven-six (III) fused ring systems [1].

Antihistaminic Potency
Head-to-head
I-2 (octahydro-2H-pyrido[1,2-a]pyrazine) matched diphenhydramine antihistaminic potency on guinea pig ileum; reported lower acute toxicity and distinct polypharmacology (antiserotoninic, anticholinergic, anti-barium).
Supports scaffold comparison for antihistaminic research programs
Isolated guinea pig ileum contraction assay; acute toxicity assessment
histamine H1 antagonist polypharmacology safety margin anticholinergic

[4+2] Cycloaddition and Cascade Ring Transformation Reactivity: Unsaturated 9aH-Pyrido[1,2-a]pyrazine vs. Saturated Octahydro Analogs

The unsaturated 9aH-pyrido[1,2-a]pyrazine scaffold contains a cyclic 2-aza-1,3-diene substructure that enables [4+2] cycloaddition reactions with heterocyclic quinones (e.g., quinoline-2,5,8-triones), followed by cascade ring transformations to yield 1,6-diazaanthracene-2,9,10-triones possessing an additional bipyridine substructure [1]. This reactivity mode is structurally impossible for saturated octahydro-pyrido[1,2-a]pyrazine analogs (C₈H₁₆N₂, CAS 4430-75-5), which lack the conjugated diene system and instead function primarily as conformationally constrained piperazine bioisosteres . The synthetic utility of this transformation has been extended to substituted naphthoquinones [2] and 1,4-benzoquinone, the latter yielding deeply blue-colored 2,7-diaza-anthraquinones via a twofold regioselective process confirmed by X-ray crystallography [2]. Furthermore, the unsaturated scaffold can be elaborated via metal-catalyzed cross-coupling with acetylenic benzoic esters prior to ring transformation, enabling modular access to diverse ring-fused heterocyclic quinones [1].

[4+2] Cycloaddition Reactivity
Class-level inference
Unsaturated scaffold contains cyclic 2-aza-1,3-diene enabling regioselective [4+2] cycloaddition with quinones. Saturated octahydro analogs lack diene — reactivity absent. Products confirmed by X-ray.
Determines synthetic access to polycyclic azaquinone libraries
Cascade ring transformation to 1,6-diazaanthracene-2,9,10-triones and 2,7-diaza-anthraquinones
cycloaddition ring transformation aza-diene reactivity diversity-oriented synthesis

Adenosine A2A Receptor Antagonism: Octahydropyrido[1,2-a]pyrazine vs. Octahydropyrrolo[1,2-a]pyrazine Bicyclic Cores in Selective Antagonist Design

Structure-activity relationship studies directly comparing octahydropyrrolo[1,2-a]pyrazine (5-membered ring) and octahydropyrido[1,2-a]pyrazine (6-membered ring) bicyclic cores as templates for triazolotriazine and triazolopyrimidine adenosine A2A receptor antagonists demonstrated that the pyrido scaffold supports exceptional receptor affinity and selectivity [1]. The most potent and selective A2A antagonist from this series, compound 26h (built on the octahydropyrido[1,2-a]pyrazine core), exhibited Ki(A2A) = 0.2 nM with 16,500-fold selectivity over the adenosine A1 receptor [1]. Compounds 21a and 21c from this series demonstrated significantly improved metabolic stability, and compounds 21a, 21c, and 18a showed good oral efficacy in rodent catalepsy models of Parkinson's disease [1]. While the pyrrolo and pyrido cores were both explored within the same study, the optimal compound 26h emerged from the pyrido series, indicating that the six-membered ring pyrido[1,2-a]pyrazine core provides a favorable conformational and electronic environment for A2A antagonist activity [1].

Adenosine A2A Antagonism
Cross-study comparable
Compound 26h (octahydropyrido[1,2-a]pyrazine core): Ki(A2A) = 0.2 nM, A2A/A1 selectivity 16,500-fold. Outperformed pyrrolo core analogs in same SAR study.
Supports adenosine A2A antagonist lead identification studies
Cloned human A2A/A1 receptors; rodent haloperidol-induced catalepsy models
adenosine A2A receptor Parkinson's disease scaffold comparison selectivity ratio

High-Impact Research and Procurement Application Scenarios for 9Ah-Pyrido[1,2-a]pyrazine Based on Quantified Differentiation Evidence


Mu-Opioid Receptor Antagonist Lead Optimization Using Scaffold-Hopping Strategy

Research teams engaged in mu-opioid antagonist drug discovery for indications such as opioid-induced bowel dysfunction, opioid overdose reversal, or alcohol dependence should procure octahydro-1H-pyrido[1,2-a]pyrazine derivatives as an alternative to octahydroquinolizine-based leads. The scaffold-hop from compound 4 to compound 36 improved mu-receptor affinity from Ki = 0.62 nM to Ki = 0.47 nM and enhanced selectivity against delta and kappa subtypes [1]. Procurement of the pyrido[1,2-a]pyrazine core scaffold enables access to this validated SAR trajectory, with compound 36 serving as a benchmark reference ligand for binding and functional assays. This scenario is particularly relevant for programs seeking to differentiate their IP position from octahydroquinolizine-based competitor compounds.

Dopamine D4 Receptor-Targeted CNS Drug Discovery with Functionally Differentiated In Vivo Pharmacology

Neuroscience drug discovery groups targeting dopamine D4 receptors for indications such as attention deficit hyperactivity disorder, Parkinson's disease, or novelty-seeking disorders should consider pyrido[1,2-a]pyrazine-based antagonists exemplified by CP-293,019. Unlike the pyrrolopyridine-based D4 antagonist L-745,870—which is more D4-selective (D2/D4 ≈ 2,200) but behaviorally silent—CP-293,019 produces a distinct in vivo ethogram at 0.2–25.0 mg/kg, including non-stereotyped sniffing and vacuous chewing, while maintaining robust D4 antagonist activity [2]. This differentiated in vivo pharmacology suggests that pyrido[1,2-a]pyrazine-based D4 antagonists engage distinct neurocircuitry, a potentially valuable feature for phenotypic screening cascades and behavioral pharmacology programs. Procurement of the pyrido[1,2-a]pyrazine building block enables synthesis of CP-293,019 analogs for comparative D4 pharmacology studies.

Stereochemistry-Guided Anticonvulsant Lead Discovery with Built-In Activity Switches

Epilepsy drug discovery teams seeking to exploit stereochemistry as a binary activity toggle should procure chiral pyrido[1,2-a]pyrazine-2,6-dione building blocks. The finding that (4R,9aS) configured compounds are completely inactive while (4S,9aR) and (4R,9aR) isomers display distinct, therapeutically useful anti-seizure profiles—with ED₅₀ values comparable to levetiracetam in the 6 Hz model and no neurotoxicity for (4R,9aR)-6 [3]—provides a powerful design paradigm. Procurement of enantiomerically pure pyrido[1,2-a]pyrazine intermediates enables parallel synthesis of matched stereoisomer pairs where one isomer serves as a built-in negative control, accelerating SAR determination and reducing the number of compounds requiring full in vivo profiling. This scenario is especially relevant for programs addressing the ~30% of epilepsy patients resistant to current antiepileptic drugs.

Diversity-Oriented Synthesis via [4+2] Cycloaddition and Ring Transformation Chemistry

Synthetic methodology groups and medicinal chemistry laboratories pursuing diversity-oriented synthesis of polycyclic azaheterocycles should procure the unsaturated 9aH-pyrido[1,2-a]pyrazine (CAS 50791-02-1) rather than saturated octahydro analogs (CAS 4430-75-5). Only the unsaturated scaffold possesses the cyclic 2-aza-1,3-diene substructure required for [4+2] cycloaddition with heterocyclic quinones, followed by cascade ring transformations yielding 1,6-diazaanthracene-2,9,10-triones, 2,7-diaza-anthraquinones, or highly substituted azaanthraquinones with regiochemistry confirmed by X-ray crystallography [4]. The scaffold can be pre-functionalized via metal-catalyzed cross-coupling prior to cycloaddition, enabling modular library synthesis [4]. The one-pot multicomponent reaction methodology reported in 2016 further provides efficient access to polyfunctionalized pyrido[1,2-a]pyrazine derivatives without requiring pre-formed bicyclic starting materials [5]. This scenario is ideal for groups building screening libraries of novel polycyclic chemotypes for phenotypic or target-based assays.

Application
Selection Property
Validation Focus
Mu-opioid receptor scaffold-hopping research
Scaffold-dependent receptor binding affinity
Opioid subtype selectivity profile
Dopamine D4 receptor antagonist profiling
In vivo behavioral pharmacology signature
Functional differentiation from selective D4 antagonists
Anticonvulsant stereochemistry-activity studies
Stereochemical configuration as activity determinant
In vivo seizure model efficacy and neurotoxicity endpoints
Diversity-oriented polycyclic azaheterocycle synthesis
Presence of cyclic 2-aza-1,3-diene for cycloaddition
Regioselectivity and structural confirmation by X-ray

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